molecular formula C12H5BrCl2O B022442 Dibenzofuran, bromodichloro- CAS No. 107227-60-1

Dibenzofuran, bromodichloro-

Cat. No. B022442
M. Wt: 315.97 g/mol
InChI Key: PZNPMASPRORBMT-UHFFFAOYSA-N
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Description

Dibenzofuran is an organic compound that consists of two benzene rings fused to a central furan ring . It is thermally robust with a convenient liquid range . These properties, together with its low toxicity, are exploited by the use of dibenzofuran as a heat transfer agent .


Synthesis Analysis

Recent advances in the synthesis of dibenzofurans have been reported in the literature since 2008 . The synthesis process starts with creating the C–O bond of the furan ring . Following this, the formation of dibenzofurans is evoked by cyclizing diarylether derivatives . The last part of this update concerns the construction of dibenzofurans from benzofuran or phenol derivatives .


Molecular Structure Analysis

The molecular formula of dibenzofuran is C12H8O . It has an average mass of 168.191 Da and a monoisotopic mass of 168.057510 Da .


Chemical Reactions Analysis

Dibenzofuran undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . It has been quantified in the fuel-rich oxidation of toluene using a flow reactor at atmospheric pressure . In addition, it has been found that dibenzofuran forms polycyclic aromatic hydrocarbons (PAHs) and oxygenated PAHs (OPAHs) during combustion processes .


Physical And Chemical Properties Analysis

Dibenzofuran is thermally robust with a convenient liquid range . It has a molecular weight of 168.1913 . The enthalpy of fusion is 19.4 ± 1.0 kJ mol −1 at the temperature of fusion, 355.52 ± 0.02 K .

Safety And Hazards

Dibenzofuran may form combustible dust concentrations in air . It is advised to store it in a well-ventilated place and keep the container tightly closed . It is toxic to aquatic life with long-lasting effects .

Future Directions

Recent advances in the synthesis of dibenzofurans have opened up new possibilities for the creation of the C–O bond of the furan ring . Additionally, the formation of dibenzofurans by cyclizing diarylether derivatives has been evoked . These developments suggest potential future directions in the study and application of dibenzofuran .

properties

IUPAC Name

3-bromo-1,2-dichlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrCl2O/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNPMASPRORBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147962
Record name Dibenzofuran, bromodichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzofuran, bromodichloro-

CAS RN

107227-60-1
Record name Dibenzofuran, bromodichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107227601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, bromodichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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